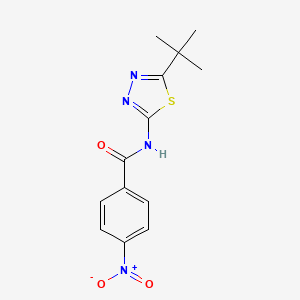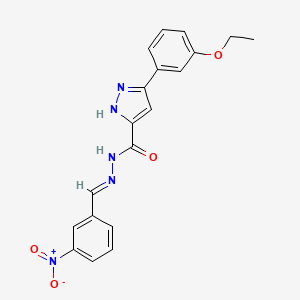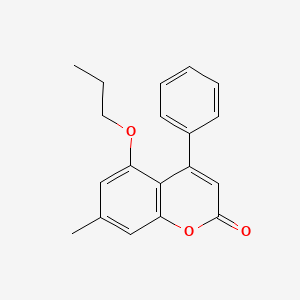![molecular formula C24H20N4O3 B11661010 3-[4-(benzyloxy)phenyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661010.png)
3-[4-(benzyloxy)phenyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Benzyloxy)phenyl]-N'-[(E)-(4-Hydroxyphenyl)methylidene]-1H-pyrazol-5-carbohydrazid ist eine komplexe organische Verbindung, die für ihre einzigartige Struktur und ihre potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung bekannt ist. Diese Verbindung enthält einen Pyrazolring, eine Benzyloxygruppe und eine Hydroxyphenylgruppe, was sie für Chemiker und Forscher zu einem interessanten Forschungsobjekt macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-[4-(Benzyloxy)phenyl]-N'-[(E)-(4-Hydroxyphenyl)methylidene]-1H-pyrazol-5-carbohydrazid umfasst in der Regel mehrere Schritte:
Bildung des Pyrazolrings: Dies kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Benzyloxygruppe: Dieser Schritt beinhaltet die Reaktion des Pyrazolderivats mit Benzyl bromid in Gegenwart einer Base wie Kaliumcarbonat.
Kondensation mit 4-Hydroxybenzaldehyd: Der letzte Schritt beinhaltet die Kondensation des benzyloxy-substituierten Pyrazols mit 4-Hydroxybenzaldehyd in Gegenwart eines sauren Katalysators, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind aufgrund ihrer Spezialität und der begrenzten kommerziellen Nachfrage nicht gut dokumentiert. Die oben genannten Synthesewege können mit geeigneter Optimierung der Reaktionsbedingungen und Reinigungsprozesse für die Produktion in größerem Maßstab angepasst werden.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the reaction of the pyrazole derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Condensation with 4-hydroxybenzaldehyde: The final step involves the condensation of the benzyloxy-substituted pyrazole with 4-hydroxybenzaldehyde in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature and limited commercial demand. the synthetic routes mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-[4-(Benzyloxy)phenyl]-N'-[(E)-(4-Hydroxyphenyl)methylidene]-1H-pyrazol-5-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Chinonderivat zu bilden.
Reduktion: Die Carbonylgruppe im Pyrazolring kann reduziert werden, um ein Hydroxylderivat zu bilden.
Substitution: Die Benzyloxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden üblicherweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Chinonderivate.
Reduktion: Hydroxyl-Derivate.
Substitution: Verschiedene substituierte Pyrazolderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
3-[4-(Benzyloxy)phenyl]-N'-[(E)-(4-Hydroxyphenyl)methylidene]-1H-pyrazol-5-carbohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Medizin: Es wird wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Wirkungen, untersucht.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Farbstoffen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 3-[4-(Benzyloxy)phenyl]-N'-[(E)-(4-Hydroxyphenyl)methylidene]-1H-pyrazol-5-carbohydrazid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder deren Funktion modulieren. Die genauen Wege und molekularen Ziele hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.
Wissenschaftliche Forschungsanwendungen
3-[4-(benzyloxy)phenyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-[4-(Benzyloxy)phenyl]-N'-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]-1H-pyrazol-5-carbohydrazid
- N'-[(E)-{3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene]-1-benzofuran-2-carbohydrazid
- 3-[4-(Benzyloxy)phenyl]-N'-[(E)-(4-Nitrophenyl)methylidene]-1H-pyrazol-5-carbohydrazid
Einzigartigkeit
Die Einzigartigkeit von 3-[4-(Benzyloxy)phenyl]-N'-[(E)-(4-Hydroxyphenyl)methylidene]-1H-pyrazol-5-carbohydrazid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Das Vorhandensein von sowohl Benzyloxy- als auch Hydroxyphenylgruppen ermöglicht vielfältige chemische Modifikationen und Interaktionen mit biologischen Zielstrukturen, was es zu einer vielseitigen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C24H20N4O3 |
|---|---|
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H20N4O3/c29-20-10-6-17(7-11-20)15-25-28-24(30)23-14-22(26-27-23)19-8-12-21(13-9-19)31-16-18-4-2-1-3-5-18/h1-15,29H,16H2,(H,26,27)(H,28,30)/b25-15+ |
InChI-Schlüssel |
DNQNJBKSBFZUPM-MFKUBSTISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660927.png)
![4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11660928.png)
![N-[4-({(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11660930.png)
![4,4'-[(4-ethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11660963.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11660979.png)
![2-[(Z)-2-(3-bromophenyl)ethenyl]-3-(naphthalen-1-yl)quinazolin-4(3H)-one](/img/structure/B11660981.png)

![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11660989.png)

![N'-[(Z)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide](/img/structure/B11661004.png)
![N-{4-[(2,2,4,6-tetramethylquinolin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B11661016.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661024.png)
![Methyl 6-(2-methylbutan-2-yl)-2-({[4-(2-methylpropoxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661027.png)
